Decamethyltetrasiloxane

Description

Significance and Context within Linear Methylsiloxane Chemistry

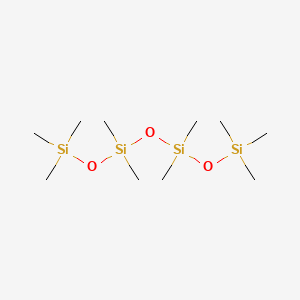

Linear methylsiloxanes (LMS) are a fundamental group within the broader silicone family, characterized by repeating dimethyl-siloxane units and terminated, for example, by trimethyl-siloxane groups. silicones.eu Decamethyltetrasiloxane (L4) is a key member of this series, which also includes compounds like hexamethyldisiloxane (B120664) (L2), octamethyltrisiloxane (B120667) (L3), and dodecamethylpentasiloxane (B120680) (L5). silicones.eu The significance of L4 lies in its role as both a final product and a crucial intermediate in the synthesis of more complex silicone polymers. silicones.euchemimpex.com

The chemical and thermal stability of the Si-O backbone in linear siloxanes like this compound makes them suitable for applications requiring resistance to extreme temperatures. lookchem.comacs.org It serves as a basis for silicone oils and fluids and is used as a foam suppressant in lubricating oils. lookchem.comchemicalbook.com Its well-defined structure and properties also make it a valuable compound for research in materials science and physical chemistry. The study of the equilibrium molecular weight distribution of cyclic and linear methylsiloxanes is a classic topic in polymer chemistry, where L4 serves as a reference compound. acs.org

Historical Perspectives on Siloxane Research and this compound

The history of siloxane research dates back to the late 19th and early 20th centuries. The English chemist Frederic Stanley Kipping is a pivotal figure, who from 1898 to 1944, conducted extensive research into organosilicon chemistry. britannica.comrichsilicone.com Kipping was the first to characterize siloxanes as polymers in 1927 and, thinking their structure was analogous to ketones, coined the name "silicones," which has persisted. britannica.compaint.org One of his major contributions was the use of the Grignard reaction to synthesize organochlorosilanes, which are precursors to polysiloxanes. richsilicone.comnih.gov

The industrial development of silicones began in the late 1930s and early 1940s. richsilicone.comnih.gov A significant breakthrough was the invention of the direct synthesis of methylchlorosilanes by Eugene George Rochow at General Electric in 1940. britannica.comrichsilicone.com This process remains the foundation of modern silicone production. britannica.com Shortly after, in 1943, the Dow Corning Corporation was formed to produce silicone products. britannica.com The development of polymerization techniques in the 1950s, such as the polymerization of cyclic siloxanes and the polycondensation of linear hydroxyl-terminated oligosiloxanes, allowed for the production of a wide variety of silicone polymers, including linear methylsiloxanes like this compound. nih.gov

Current Research Frontiers and Academic Relevance of this compound

This compound continues to be a subject of significant academic and industrial research. Its well-defined properties make it a model compound for studying the fundamental behavior of siloxanes. Current research frontiers include:

Environmental Fate and Transport: As a volatile methylsiloxane (VMS), the environmental distribution and persistence of L4 are actively studied. rsc.orgacs.org Research focuses on its partitioning between air, water, and soil, as well as its degradation pathways. pops.inttargetmol.com Recently, the European Chemicals Agency (ECHA) added this compound to its list of substances of very high concern (SVHC) due to its persistent and bioaccumulative properties, spurring further research into its environmental impact. cosmeticsdesign-europe.com

Advanced Analytical Methods: Scientists are developing new and improved methods for the detection and quantification of this compound in various environmental matrices like water and air. eurofinsus.comua.esmeasurlabs.com Techniques such as gas chromatography-mass spectrometry (GC-MS) coupled with advanced sample preparation like magnetic solid-phase extraction are being optimized for this purpose. ua.es

Thermodynamics and Fluid Dynamics: The thermal and chemical stability of this compound makes it a candidate for specialized applications. acs.org It is being investigated as a potential working fluid for Organic Rankine Cycles (ORC), a technology used to convert low-temperature heat into electricity. researchgate.net Furthermore, its vapor-liquid equilibrium (VLE) data, often in binary systems with other siloxanes, is crucial for designing and optimizing industrial separation processes. acs.org

Material Science and Synthesis: this compound serves as a valuable intermediate in the synthesis of more complex and specialized siloxane compounds and polymers. chemimpex.com Its compatibility with various substrates makes it a component in the development of advanced materials for industries such as electronics and automotive. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCGDEUVHLPRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044551 | |

| Record name | Decamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.37 [mmHg] | |

| Record name | Decamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-62-8 | |

| Record name | Decamethyltetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decamethyltetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECAMETHYLTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23WAL597T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Mechanisms of Decamethyltetrasiloxane

Chemical Pathways Leading to Decamethyltetrasiloxane Formation

The formation of this compound, a linear siloxane oligomer, can be achieved through targeted synthesis or as a product of polymer degradation.

The controlled synthesis of linear siloxanes like this compound is fundamental to the production of silicone fluids and polymers with specific properties. A primary industrial method involves the hydrolysis of organohalosilanes, such as dichlorodimethylsilane, which initially yields a mixture of linear and cyclic siloxanes.

To produce a specific linear oligomer like this compound, a process known as equilibration is employed. This reaction involves the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), in the presence of a chain-terminating agent, also known as an "end-blocker" or "end-capper". gelest.com Hexamethyldisiloxane (B120664) (MM) is a common end-blocker that provides the trimethylsilyl (B98337) ((CH₃)₃SiO-) groups that cap the ends of the siloxane chain. By carefully controlling the ratio of the cyclic monomer to the end-blocker, the average molecular weight and the chain length of the resulting linear polysiloxane can be precisely regulated. gelest.comyoutube.com this compound is an intermediate in this distribution of linear oligomers.

Another synthetic route involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes, a method that allows for the creation of specific cyclotetrasiloxanes and can also lead to the formation of linear polymers. semanticscholar.org

| Property | Value |

| CAS Number | 141-62-8 |

| Molecular Formula | C₁₀H₃₀O₃Si₄ |

| Molecular Weight | 310.69 g/mol |

| Density | 0.854 g/mL at 25 °C |

| Boiling Point | 194 °C |

| Melting Point | -68 °C |

| Flash Point | 62 °C |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Polydimethylsiloxane (B3030410) (PDMS), the most common silicone polymer, undergoes thermal degradation at elevated temperatures (typically above 350°C) in an inert atmosphere. researchgate.netgelest.com The primary mechanism for this degradation is a depolymerization process known as "backbiting," where the siloxane chain end or a point along the chain attacks another silicon atom within the same chain. mdpi.comnih.gov This intramolecular cyclization reaction results in the scission of the polymer backbone and the formation of small, volatile cyclic oligomers. researchgate.netdaneshyari.com

The principal products of this degradation are hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (D4), and decamethylcyclopentasiloxane (B1670010) (D5), with D3 typically being the most abundant product. nih.govresearchgate.net While the process involves the breaking of the linear polymer into smaller fragments, the thermodynamically favored volatile products are these cyclic species. Linear fragments like this compound are intermediates in the complex equilibration that occurs during degradation but are not typically identified as major end products compared to the more volatile cyclic compounds. gelest.comdaneshyari.com The exact composition of the degradation products can be influenced by factors such as temperature, heating rate, and the presence of catalysts. researchgate.netprimescholars.com

Reactivity Studies and Mechanistic Investigations Involving this compound

This compound exhibits reactivity characteristic of the siloxane bond and the methyl groups attached to the silicon atoms.

This compound has been identified as a methylating agent for mercury(II) salts. targetmol.com Mercury(II) compounds, such as mercuric chloride (HgCl₂), are known to have a high affinity for various ligands and can participate in transmetalation and alkylation reactions. nih.govresearchgate.net While the detailed mechanism for the reaction between this compound and mercury(II) salts is not extensively documented in the provided sources, it likely involves the cleavage of a silicon-methyl (Si-CH₃) bond and the subsequent transfer of the methyl group to the mercury center. This type of reaction highlights the potential for siloxanes to act as alkyl donors under specific conditions. Mercury(II) salts are effective electrophiles and can facilitate the cleavage of bonds to carbon. nih.gov

In the synthesis of silicone polymers, this compound and similar short-chain linear siloxanes play a crucial role as molecular weight regulators. gelest.com During the acid- or base-catalyzed equilibration of cyclic siloxanes, these linear oligomers can act as chain transfer agents. gelest.commdpi.com

The mechanism involves the cleavage of a siloxane bond in the growing polymer chain or a cyclic monomer by a catalytic agent, creating an active center. This active center can then react with a siloxane bond within the this compound molecule. Conversely, the ends of the this compound can be activated and participate in the polymerization. The trimethylsilyl end-groups of this compound ultimately act as "end-cappers," terminating the growth of a polymer chain. gelest.com By including a specific concentration of this compound in the reaction mixture, the final average chain length and, consequently, the viscosity and physical properties of the resulting silicone polymer can be effectively controlled. gelest.com

| Polymerization Role | Mechanism |

| Chain Transfer Agent | Transfers the active site from a growing polymer chain to the oligomer, creating a new, shorter polymer chain. |

| End-Blocker/Terminator | The trimethylsilyl groups cap the reactive ends of growing polymer chains, preventing further elongation. youtube.comgelest.com |

Organosilicon compounds, including linear siloxanes like this compound, are susceptible to degradation by certain microorganisms. targetmol.comresearchgate.net The primary degradation pathway in the environment is initiated by the hydrolysis of the silicon-oxygen (Si-O-Si) backbone. rsc.org This process is distinct from the thermal degradation that produces cyclic compounds.

Microbial degradation is believed to proceed via an oxidative-enzymatic process. nih.gov The initial step involves the hydrolytic cleavage of the siloxane bonds, which can be facilitated by acidic conditions in the microbial environment protonating the siloxane oxygen. researchgate.netrsc.org This hydrolysis breaks down the oligomer into smaller, more water-soluble molecules, primarily dimethylsilanediol (B41321) (DMSD). rsc.orgnih.gov

Once formed, DMSD can be further metabolized by various bacteria, such as those from the Pseudomonas genus. nih.govtandfonline.com This ultimate biodegradation can lead to the mineralization of the compound into carbon dioxide, water, and inorganic silicate. rsc.org This demonstrates that, despite being synthetic, this compound can be broken down in the environment through biological pathways similar to those for organic compounds. targetmol.comresearchgate.net

Environmental Fate and Transport Dynamics of Decamethyltetrasiloxane

Environmental Distribution and Compartmental Partitioning

The distribution of decamethyltetrasiloxane in the environment is largely governed by its high volatility and hydrophobicity. Upon release, it preferentially partitions to the atmosphere, but can also be found in aquatic and terrestrial systems, primarily through wastewater and biosolids pathways. canada.caspringerprofessional.de

Once in the atmosphere, this compound and other volatile methyl siloxanes (VMS) are subject to long-range transport. canada.caspringerprofessional.de Their atmospheric lifetimes, with respect to oxidation by hydroxyl (OH) radicals, are estimated to be between 4 and 10 days. nih.gov This persistence is sufficient for them to become globally distributed, with detections in remote environments such as the Arctic. nih.gov

Global dispersion models, such as the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model, are utilized to simulate the complex transport, dispersion, and deposition of airborne substances like siloxanes. noaa.gov These models incorporate meteorological data to predict the trajectory and concentration of chemical plumes, providing insight into the potential for long-range environmental transport. noaa.govjhuapl.edu Modeling studies indicate that while VMS have the potential for atmospheric transport over long distances, their deposition into water or soil in remote regions is considered to have a low potential. canada.ca For instance, fugacity-based multimedia models show that a compound like octamethylcyclotetrasiloxane (B44751) (D4), which shares properties with this compound, is predominantly distributed in the air (91.2–99.5%) after being released into the environment. mdpi.com

Atmospheric Fate Parameters for Related Siloxanes

| Compound | Atmospheric Half-Life (OH Radical Reaction) | Potential for Long-Range Transport | Primary Atmospheric Sink |

|---|---|---|---|

| Octamethylcyclotetrasiloxane (D4) | ~5-14 days canada.caservice.gov.uk | High canada.ca | Reaction with OH radicals nih.gov |

| Decamethylcyclopentasiloxane (B1670010) (D5) | ~4-10 days nih.gov | High nih.gov | Reaction with OH radicals nih.gov |

This compound can enter aquatic systems through releases from wastewater treatment plants (WWTPs), which receive siloxanes from the use of personal care and industrial products. canada.canih.gov In aquatic environments, its behavior is dictated by low water solubility and a tendency to adsorb to particulate matter.

Studies of related cyclic volatile methyl siloxanes (cVMS) in WWTPs have shown significant removal efficiencies, often exceeding 92-98%. canada.caacs.org Despite this, detectable concentrations are found in effluents and receiving waters. For example, in a study of eleven WWTPs in Canada, concentrations of D4 ranged from <0.009 to 0.045 µg/L in effluent and <0.009 to 0.023 µg/L in receiving waters. canada.ca

Due to its hydrophobic nature, this compound is expected to partition from the water column to suspended solids and sediments. canada.caservice.gov.uk In a high-latitude lake, measured concentrations of D4 in the water were below detection limits, while sediment concentrations averaged 207 ± 30 ng g⁻¹ organic carbon. nih.govle.ac.uk The primary removal processes from the lake were identified as advection and volatilization. nih.govle.ac.uk Hydrolysis is also a major degradation process for compounds like D4 in water, with estimated half-lives ranging from hours to 45 days under typical Canadian water conditions (pH 6-9, temperature 5-25°C). canada.ca

Concentrations of D4 in Canadian Aquatic Systems (µg/L)

| Compartment | Concentration Range | Reference |

|---|---|---|

| WWTP Influent | 0.282 - 6.69 | canada.ca |

| WWTP Effluent | <0.009 - 0.045 | canada.ca |

| Receiving Waters | <0.009 - 0.023 | canada.ca |

The primary pathway for this compound to enter terrestrial environments is through the land application of sewage sludge (biosolids). canada.cadss.go.th A significant portion of cVMS entering WWTPs, up to 46%, can be sorbed by sludge. dss.go.th When these biosolids are used to amend agricultural soils, the siloxanes are introduced into the terrestrial compartment. nih.govresearchgate.netepa.gov

Once in the soil, the fate of this compound is influenced by volatilization and degradation processes. Studies on related compounds like D4 and decamethylcyclopentasiloxane (D5) show that they are not considered persistent in soil. canada.ca The degradation in soil is a multistep process initiated by hydrolysis. dss.go.th The rate of degradation is influenced by soil properties, with higher clay content and lower moisture content generally leading to faster degradation. service.gov.uk While some of the compound may volatilize from the soil surface, a portion will undergo degradation. dss.go.th For example, chemical losses of up to 50% were observed for D5 in soil toxicity tests, particularly at high concentrations. nih.gov

Concentrations of Related Siloxanes in Sludge/Biosolids

| Compound | Location | Concentration Range (µg/g dry weight) | Reference |

|---|---|---|---|

| Octamethylcyclotetrasiloxane (D4) | Drake WWRF, CO, USA | 0.3 - 1.8 | mountainscholar.org |

| Octamethylcyclotetrasiloxane (D4) | Loveland WWTP, CO, USA | 0.3 - 1.7 | mountainscholar.org |

| Decamethylcyclopentasiloxane (D5) | Drake WWRF, CO, USA | 3.2 - 31.4 | mountainscholar.org |

| Decamethylcyclopentasiloxane (D5) | Loveland WWTP, CO, USA | 2.5 - 18.9 | mountainscholar.org |

Environmental Transformation and Degradation Pathways

This compound is subject to transformation in various environmental compartments through both biotic and abiotic processes. The key degradation pathways are hydrolysis in aqueous and soil environments and phototransformation in the atmosphere.

In aqueous environments, the primary degradation pathway for siloxanes is hydrolysis. nih.govresearchgate.net This process involves the cleavage of siloxane (Si-O-Si) bonds. For cVMS like D4, ring-opening hydrolysis is the initial step, forming linear oligomeric siloxane diols. dss.go.th These intermediates are generally unstable and undergo further hydrolysis to ultimately form dimethylsilanediol (B41321) (DMSD). dss.go.th

The kinetics of hydrolysis are highly dependent on pH. nih.govresearchgate.net Studies on polydimethylsiloxane (B3030410) (PDMS) fluids show that degradation is significantly faster in very acidic (pH 2) and alkaline (pH 12) conditions compared to neutral pH. nih.govresearchgate.net For D4 specifically, the hydrolysis half-life in water can range from hours to days, depending on conditions, indicating it is not persistent in the water column. canada.ca The final hydrolysis product, DMSD, is expected to biodegrade slowly. canada.ca

Hydrolysis Degradation Rates for PDMS at 24°C

| Condition | pH | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) | Reference |

|---|---|---|---|

| NaOH Solution | 12 | 0.28 | nih.govresearchgate.net |

| HCl Solution | 2 | 0.07 | nih.govresearchgate.net |

| Demineralised Water | 6 | 0.002 | nih.govresearchgate.net |

The dominant removal process for this compound in the atmosphere is oxidation initiated by photochemically produced hydroxyl (OH) radicals. springerprofessional.denih.gov This reaction involves the abstraction of a hydrogen atom from a methyl group, leading to the formation of an alkyl radical which then reacts with molecular oxygen to form a peroxy radical. nih.gov

The rate constant for the reaction of this compound (L4) with OH radicals has been measured as (2.5 ± 0.2) × 10⁻¹² cm³ molec⁻¹ s⁻¹. nih.gov This rate constant determines its atmospheric lifetime. Assuming a 24-hour average OH concentration of 1.2 × 10⁶ molecules cm⁻³, the atmospheric lifetimes for cVMS are generally between 4 and 10 days. nih.gov The oxidation products of these reactions are complex and can include siloxanols and formate esters. nih.govacs.org Research suggests that these first-generation oxidation products may also be long-lived in the atmosphere. noaa.govresearchgate.net

Rate Constants for OH Radical Reactions with Siloxanes

| Compound | Rate Constant (cm³ molec⁻¹ s⁻¹) | Reference |

|---|---|---|

| Hexamethyldisiloxane (B120664) (L2) | (1.20 ± 0.09) × 10⁻¹² | nih.gov |

| Octamethyltrisiloxane (B120667) (L3) | (1.7 ± 0.1) × 10⁻¹² | nih.gov |

| This compound (L4) | (2.5 ± 0.2) × 10⁻¹² | nih.gov |

| Octamethylcyclotetrasiloxane (D4) | (1.3 ± 0.1) × 10⁻¹² | nih.gov |

| Decamethylcyclopentasiloxane (D5) | (2.1 ± 0.1) × 10⁻¹² | nih.gov |

Biodegradation Mechanisms in Environmental Matrices

The environmental degradation of this compound and other polydimethylsiloxanes (PDMS) involves both abiotic and biotic processes. The primary abiotic mechanism is hydrolysis of the siloxane (Si-O-Si) bonds. This process is significantly influenced by environmental conditions such as pH and the presence of mineral surfaces. In soil, clay minerals can catalyze the hydrolysis of PDMS, breaking the polymer down into smaller, water-soluble molecules. The rate of this degradation is affected by soil moisture; for instance, the degradation rate constant for the related compound decamethylcyclopentasiloxane (D5) can change by 3 to 5 orders of magnitude depending on the soil water content. Extreme pH conditions, both acidic and alkaline, have been shown to accelerate the hydrolysis of PDMS in aqueous solutions.

The principal degradation product from the hydrolysis of PDMS in soil is dimethylsilanediol (DMSD). DMSD is more mobile and can be subject to further degradation through both biodegradation and volatilization. Ultimately, the complete degradation of these siloxane compounds is expected to form carbon dioxide and silicic acid or silica.

While abiotic processes are significant, biotic degradation also plays a role. Various microorganisms, including bacteria and fungi such as Arthrobacter, Pseudomonas, and Fusarium oxysporum, have been identified as capable of degrading volatile methylsiloxanes (VMS). The microbial degradation of siloxanes is thought to be an oxidative-enzymatic process. For example, studies on the related compound octamethylcyclotetrasiloxane (D4) have shown that it can be biodegraded under anaerobic conditions in composted sewage sludge, with DMSD being the main product. This indicates that viable microbial cells are necessary for this transformation pathway. However, standard laboratory tests for biodegradability can be difficult to interpret for volatile compounds like siloxanes due to their tendency to escape from the test systems into the air.

| Degradation Mechanism | Process Type | Key Influencing Factors | Primary Product | Reference Compounds |

|---|---|---|---|---|

| Hydrolysis | Abiotic | pH, Soil Moisture, Clay Mineral Surfaces | Dimethylsilanediol (DMSD) | PDMS, D5 |

| Microbial Degradation | Biotic | Presence of specific microorganisms (e.g., Pseudomonas), Oxygen availability (aerobic/anaerobic) | Dimethylsilanediol (DMSD) | VMS, D4 |

Bioaccumulation and Trophic Transfer Potential within Ecosystems

The potential for this compound and related siloxanes to accumulate in organisms and move through the food chain is a key aspect of their environmental risk assessment. This is evaluated using metrics such as the bioconcentration factor (BCF), bioaccumulation factor (BAF), biomagnification factor (BMF), and trophic magnification factor (TMF).

This compound (L4) is a hydrophobic compound, a characteristic often associated with a high potential for bioaccumulation. However, experimental studies show a more complex behavior. A dietary bioaccumulation study in rainbow trout found that L4 has a low dietary uptake efficiency of 8.6% and is subject to biotransformation (metabolism) within the fish. nih.gov This metabolic process significantly reduces its potential to accumulate.

The bioconcentration factor (BCF), which measures uptake from water, was calculated for L4 in rainbow trout under different water conditions. In water with a dissolved organic carbon (DOC) content of 2.0 mg/L, the BCF was 4,227 L/kg, while in water with a higher DOC of 7.1 mg/L, the BCF was lower at 2,689 L/kg. nih.govoup.com For the structurally similar cyclic siloxane, decamethylcyclopentasiloxane (D5), experimentally determined BCF values in fish range widely, from approximately 1,040 to 7,060 L/kg. nih.govservice.gov.uk This variability can be attributed to differences in experimental conditions and the species tested.

Real-world observations have detected siloxanes in various organisms. D5 has been found in fish from Swedish lakes that receive effluent from sewage treatment plants, with concentrations in the fish correlating to concentrations in the sediment. researchgate.net Cyclic siloxanes have also been detected in the blubber of marine mammals and the livers of fish, although the levels are often lower than what models might predict based on their hydrophobicity alone. service.gov.uk

| Compound | Metric | Value (L/kg wet weight) | Organism | Notes |

|---|---|---|---|---|

| This compound (L4) | BCF | 4,227 | Rainbow Trout | DOC = 2.0 mg/L nih.govoup.com |

| This compound (L4) | BCF | 2,689 | Rainbow Trout | DOC = 7.1 mg/L nih.gov |

| Decamethylcyclopentasiloxane (D5) | BCF | 1,040 - 4,920 | Fish | Range from non-radiolabeled lab studies nih.gov |

| Decamethylcyclopentasiloxane (D5) | BCF | 7,060 | Fish | Experimentally determined value service.gov.uk |

| Octamethylcyclotetrasiloxane (D4) | BCF | 1,090 - 12,400 | Fish | Range from various bioconcentration tests nih.govacs.org |

Trophic transfer assesses whether a substance's concentration increases or decreases at successively higher levels in a food web. A Trophic Magnification Factor (TMF) greater than 1 indicates biomagnification, while a TMF less than 1 indicates trophic dilution.

For this compound (L4), the lipid-normalized biomagnification factor (BMF L), a laboratory measure of trophic transfer, was determined to be 0.24 in rainbow trout, a value significantly less than 1. nih.gov This suggests that L4 undergoes trophic dilution rather than biomagnification.

Field studies on related cyclic volatile methylsiloxanes (cVMS) largely support the phenomenon of trophic dilution. A study of the marine food web in the Oslofjord, Norway, found that concentrations of D4, D5, and dodecamethylcyclohexasiloxane (D6) were highest in organisms at the lowest trophic levels and decreased significantly up the food web. nih.govresearchgate.net The TMFs for all three compounds ranged from 0.3 to 0.9, clearly indicating trophic dilution. nih.gov Similarly, a study in Tokyo Bay also concluded that trophic dilution, not magnification, occurred for these cVMS. nih.govsilicones.eu

However, the trophic behavior of these compounds can vary between ecosystems. In contrast to the findings of trophic dilution, a study in a marine food web in Northern China reported a TMF of 1.77 for D5, indicating its potential to biomagnify in that specific ecosystem. nih.gov For D4, TMFs are generally less than or not significantly greater than 1, suggesting a low potential for biomagnification. nih.gov The variability in TMFs across different studies highlights the influence of specific food web dynamics, species metabolism, and environmental conditions on the ultimate fate of these compounds. nih.govresearchgate.net

| Compound | Trophic Magnification Factor (TMF) | Ecosystem | Finding |

|---|---|---|---|

| Decamethylcyclopentasiloxane (D5) | 1.77 | Northern China Marine Food Web nih.gov | Biomagnification |

| Decamethylcyclopentasiloxane (D5) | <1.0 (range 0.3-0.9) | Oslofjord, Norway Marine Food Web nih.gov | Trophic Dilution |

| Octamethylcyclotetrasiloxane (D4) | <1.0 (range 0.3-0.9) | Oslofjord, Norway Marine Food Web nih.gov | Trophic Dilution |

| Dodecamethylcyclohexasiloxane (D6) | <1.0 (range 0.3-0.9) | Oslofjord, Norway Marine Food Web nih.gov | Trophic Dilution |

| Cyclic Volatile Methylsiloxanes (D4, D5, D6) | Not specified, but models indicated dilution | Tokyo Bay, Japan Pelagic Food Web nih.gov | Trophic Dilution |

Human Exposure Pathways and Health Research

Routes and Patterns of Human Exposure to Decamethyltetrasiloxane

This compound, also known as L4, is an organosilicon compound found in a variety of industrial and consumer products, which leads to potential human exposure through several routes. industrialchemicals.gov.au It is primarily used as an ingredient in the formulation of a wide array of personal care products and polymers. industrialchemicals.gov.au While minimal human exposure is generally expected, the specific dynamics of inhalation, dermal, and oral routes are critical for a comprehensive understanding of its toxicokinetics. industrialchemicals.gov.au

In occupational settings, such as during product formulation, worker exposure to this compound can occur, particularly in processes that are manual or open. industrialchemicals.gov.au These activities may include the transfer and blending of the chemical, quality control analysis, and the cleaning and maintenance of equipment. industrialchemicals.gov.au Workers may also be exposed to lower concentrations when using formulated products containing the compound. industrialchemicals.gov.au The level and route of this exposure are variable and depend on the application methods and the work practices employed. industrialchemicals.gov.au

In a 90-day subchronic inhalation toxicity study, Sprague-Dawley rats were exposed to this compound vapor at concentrations of 70 or 400 parts per million (ppm). industrialchemicals.gov.au This corresponds to 889 and 5083 mg/m³, respectively. industrialchemicals.gov.au

Consumer exposure to this compound can occur through the use of personal care products that contain this chemical, such as certain gels, lotions, and hair care products. industrialchemicals.gov.au Inhalation may occur from products applied as aerosols. industrialchemicals.gov.au If inhaled, it is expected that this compound is absorbed by micellar solubilisation. industrialchemicals.gov.au

Dermal contact is a significant route of exposure to this compound, given its presence in numerous personal care products. industrialchemicals.gov.au The compound's insolubility in water is expected to reduce its ability to partition from the stratum corneum into the epidermis, suggesting low dermal absorption. industrialchemicals.gov.au

An in vitro dermal penetration study conducted in accordance with OECD Test Guideline 428 provided specific data on the dermal absorption of ¹⁴C-labeled this compound in human skin. industrialchemicals.gov.au The findings from this study are detailed in the table below.

| Measurement | Percentage of Applied Dose |

| Volatilized from skin surface | 99.9% |

| Remained on skin surface post-exposure (24 hours) | 0.06% |

| Remained in skin after washing and tape stripping | 0.03% |

| Penetrated through the skin into receptor fluid | 0.001% |

| Retained in the skin | 0.03% |

These results indicate that the vast majority of dermally applied this compound volatilizes from the skin surface, with minimal amounts being absorbed systemically. industrialchemicals.gov.au

Oral exposure to this compound is considered a less common route of exposure for the general population, though incidental ingestion may occur. The chemical is expected to have low oral absorption due to its high molecular weight, highly lipophilic nature, and low water solubility. industrialchemicals.gov.au It is theorized that due to its lipophilic properties and low water solubility, any oral absorption from the gastrointestinal tract would likely occur via micellar solubilisation. industrialchemicals.gov.au

In a repeated dose oral study in rats, evidence of oral absorption of this compound was suggested by pathological changes observed in the liver. industrialchemicals.gov.au However, specific quantitative data on the extent of gastrointestinal absorption in this study are not available. For a structurally similar linear siloxane, dodecamethylpentasiloxane (B120680) (L5), an in vivo oral toxicokinetics study in rats reported an absorption of approximately 25%. industrialchemicals.gov.au

Toxicokinetics and Dosimetry Modeling in Biological Systems

The study of toxicokinetics involves understanding the absorption, distribution, metabolism, and excretion of a substance in the body.

Currently, there is limited specific data available on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, based on data from analogous linear siloxanes, some general expectations can be inferred.

Absorption: As discussed in the previous sections, this compound is expected to have minimal absorption through dermal and oral routes. industrialchemicals.gov.au Inhalation is a potential route of absorption, likely occurring through micellar solubilisation. industrialchemicals.gov.au

Distribution: Minimal distribution of this compound to tissues and organs is expected. industrialchemicals.gov.au For the analogue dodecamethylpentasiloxane (L5), studies have shown it to be rapidly processed from the liver. industrialchemicals.gov.au

Metabolism: Specific metabolic pathways for this compound have not been detailed in the available research.

Excretion: For the analogue dodecamethylpentasiloxane (L5), following a single oral gavage dose in rats, it was found to be rapidly eliminated. industrialchemicals.gov.au The primary routes of excretion are detailed in the table below.

| Excretion Pathway | Percentage of Administered Dose |

| Faeces | ~74% |

| Expired Air | ~23% |

| Urine | ~2.2% |

The study also reported that 65% of the applied dose was eliminated within 24 hours, and 97% within 48 hours. industrialchemicals.gov.au

Physiologically based pharmacokinetic (PBPK) models are computational tools used to predict the absorption, distribution, metabolism, and excretion of chemicals in the body, thereby estimating tissue concentrations.

Currently, there are no specific PBPK models available for this compound in the reviewed scientific literature. The development of such models would be beneficial for a more accurate prediction of tissue concentrations and for use in risk assessment. PBPK models have been developed for other siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5), which could potentially serve as a structural basis for a future this compound model. oup.comnih.govresearchgate.netnih.gov These models for other siloxanes often include compartments for volatilization from the skin surface, diffusion and storage within the skin, and uptake into the blood. nih.gov

Implications of Siloxane Exposure for Human Health

Research into the health implications of exposure to siloxanes, a class of silicon-based compounds, has utilized various model organisms to understand potential effects on human health. Studies have focused on several key areas, including the respiratory system, liver function, carcinogenic potential, and the central nervous system. Much of the available data comes from studies on related siloxane compounds, such as decamethylcyclopentasiloxane (D5) and octamethylcyclotetrasiloxane (D4), which provide insights into the broader class of materials that includes this compound.

Respiratory Tract Responses to Inhalation

The respiratory tract is a primary site of interaction following the inhalation of volatile siloxanes. Studies in animal models have shown a range of responses, primarily in the nasal passages and lungs.

In a 90-day subchronic inhalation study on this compound, Sprague-Dawley rats were exposed to vapor concentrations of 70 or 400 ppm. The results indicated no treatment-related mortality or significant effects on body weight, food consumption, or motor activity. industrialchemicals.gov.au Based on these findings, this compound is not expected to cause severe adverse health effects following repeated inhalation exposure. industrialchemicals.gov.au

Studies on analogous siloxanes provide further context. For instance, in rats exposed to decamethylcyclopentasiloxane (D5), histopathological analysis showed an increased incidence and severity of goblet cell proliferation in the nasal passages. nih.gov Focal macrophage accumulation in the lungs was also observed in both male and female rats at high exposure concentrations. nih.govnih.gov However, these effects in the respiratory tract appeared to be reversible after a recovery period. nih.gov In another study, the primary target organ following D5 inhalation was identified as the lung, with findings of an increase in focal macrophage accumulation and interstitial inflammation. nih.gov Similarly, exposure to octamethylcyclotetrasiloxane (D4) in rats led to increased incidences of goblet cell hyperplasia in the nasal mucosa and hyperplasia of the squamous epithelium in the nasal vestibule. industrialchemicals.gov.au

Table 1: Summary of Respiratory Tract Findings in Animal Inhalation Studies

| Compound | Species | Key Findings | Reversibility |

|---|---|---|---|

| This compound | Rat | No severe adverse health effects reported. industrialchemicals.gov.au | Not Applicable |

| Decamethylcyclopentasiloxane (D5) | Rat | Nasal goblet cell proliferation; Focal macrophage accumulation in lungs; Interstitial inflammation. nih.govnih.gov | Effects appeared to be reversible. nih.gov |

Hepatic Effects and Adaptive Responses

The liver plays a central role in processing and clearing substances from the body, and studies have investigated its response to siloxane exposure. Research on decamethylcyclopentasiloxane (D5) has shown that the liver exhibits adaptive responses following inhalation.

In studies involving Fischer 344 rats, repeated inhalation exposure to D5 resulted in liver enlargement (hepatomegaly) and hepatocellular hypertrophy. scialliconsulting.com These changes were accompanied by the induction of hepatic cytochrome P450 enzymes, primarily CYP2B1/2. scialliconsulting.com These effects are considered to be non-adverse, adaptive responses, largely due to the absence of apparent liver dysfunction and the fact that the changes were reversible upon cessation of exposure. scialliconsulting.com For example, a study noted a significant increase in the liver-to-body weight ratio in female rats at the end of a 28-day exposure period, but this was not observed in recovery animals from the same group. nih.gov Similarly, increased liver-to-body weight ratios in males at high doses were not present after a recovery period. nih.gov

Further investigation into D5 exposure in rats revealed minor changes in clinical biochemistry parameters, such as an increase in gamma-glutamyl transferase (gamma-GT) in both sexes at high doses. nih.gov In female rats, this effect was dose-related and did not recover upon cessation of exposure. nih.gov Despite these biochemical and organ weight changes, histopathological examinations of the liver did not reveal treatment-related findings, supporting the interpretation of an adaptive rather than toxic response. nih.gov

Table 2: Summary of Hepatic Effects in Rats Exposed to Decamethylcyclopentasiloxane (D5)

| Parameter | Observation | Reversibility |

|---|---|---|

| Liver Weight | Increased absolute and relative liver weights. nih.govnih.gov | Reversible. nih.gov |

| Cellular Morphology | Hepatocellular hypertrophy/hyperplasia. scialliconsulting.com | Reversible. scialliconsulting.com |

| Enzyme Activity | Induction of cytochrome P450 (CYP2B1/2). scialliconsulting.com | Reversible. scialliconsulting.com |

| Serum Chemistry | Increased gamma-glutamyl transferase (gamma-GT). nih.gov | Not reversible in females. nih.gov |

Assessment of Carcinogenic Potential in Model Organisms

The long-term carcinogenic potential of siloxanes has been evaluated in chronic exposure studies. A 24-month inhalation study on decamethylcyclopentasiloxane (D5) in Fischer 344 rats was conducted to assess its oncogenicity. scialliconsulting.com

In this study, there was no evidence of D5-induced tumors in male rats. In female rats, an increase in the incidence of uterine endometrial adenocarcinoma was observed at the highest exposure concentration. scialliconsulting.com Mechanistic studies have explored the mode of action for this tumor induction. The available evidence suggests that a genotoxic mechanism is unlikely, as D5 has not demonstrated mutagenic or genotoxic potential in a range of tests. scialliconsulting.com Instead, research suggests an interaction with dopamine (B1211576) signal transduction pathways, which alters the pituitary's control of the estrus cycle. This leads to an estrogen imbalance that may contribute to the increased incidence of uterine tumors. researchgate.net

Mortality in the 24-month exposure study was not affected by the treatment, as there was a lack of a dose-response relationship. scialliconsulting.com Furthermore, D5 did not show estrogenic, androgenic, or progestogenic activity in a series of in vitro and in vivo assays. scialliconsulting.com

Neurological and Central Nervous System Effects Research

Research into the potential neurological and central nervous system effects of siloxanes has explored neurodevelopmental and behavioral outcomes in animal models.

A study on decamethylcyclopentasiloxane (D5) investigated the effects of maternal exposure on the behavior of offspring in mice. The results indicated that maternal administration of D5 could lead to behavioral abnormalities in the offspring. nih.gov These included depression-like behaviors, increased repetitive activities, and decreased cognitive and social behaviors. nih.gov The findings suggest that maternal D5 exposure may have developmental neurotoxicity. nih.gov This is supported by research on the structurally similar compound octamethylcyclotetrasiloxane (D4), which has also been reported to be a neurotoxicant that induces behavioral abnormalities in offspring exposed during the maternal stage. nih.gov

In contrast, a 90-day inhalation study of this compound in rats reported no effects on motor activity, a basic indicator of neurological function. industrialchemicals.gov.au The broader concern for the impact of environmental chemicals on brain health is an active area of research, with some studies identifying certain classes of chemicals, like organophosphate flame retardants and quaternary ammonium (B1175870) compounds, as being harmful to oligodendrocytes, the specialized cells that insulate nerve cells in the central nervous system. case.edu

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | L4 |

| Decamethylcyclopentasiloxane | D5 |

| Octamethylcyclotetrasiloxane | D4 |

| Hexamethyldisiloxane (B120664) | L2 |

| Dodecamethylpentasiloxane | L5 |

| Cytochrome P450 | CYP2B1/2 |

| Gamma-glutamyl transferase | gamma-GT |

| Organophosphate flame retardants | Not Applicable |

Advanced Analytical Methodologies and Characterization Techniques

Development of Quantitative Analytical Methods for Environmental Matrices

Quantitative analysis of decamethyltetrasiloxane in complex environmental samples such as air, water, soil, and sediment requires highly sensitive and specific methods to achieve low detection limits and ensure accuracy.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile methylsiloxanes (VMS), including this compound, in environmental samples. mountainscholar.orgfrontiersin.org For air analysis, methods often involve thermal desorption GC-MS (TD-GC-MS), which allows for the pre-concentration of analytes from a large volume of air onto a sorbent tube, thereby increasing sensitivity. nih.govresearchgate.net

In the analysis of solid matrices like sediment and soil, liquid-solid extraction is a common sample preparation technique. nih.gov To enhance detection limits without the evaporative concentration steps that risk losing volatile analytes, large-volume injection (LVI) coupled with GC-MS is employed. nih.gov This technique allows for the introduction of a larger volume of the sample extract into the GC system, improving sensitivity. nih.gov For instance, a method developed for various environmental matrices, including sediment, utilized LVI-GC-MS to achieve low limits of detection while avoiding the potential losses and contamination associated with evaporative techniques. nih.gov The mean concentrations of cyclic VMS in urban air have been measured in various cities, with levels in urban areas being two to three times higher than in suburban areas. nih.gov

Below is a table summarizing typical parameters for GC-MS analysis of related siloxanes in environmental samples.

| Parameter | Specification | Source |

| Technique | Large-Volume Injection-Gas Chromatography-Mass Spectrometry (LVI-GC-MS) | nih.gov |

| Injection Mode | Splitless | mountainscholar.org |

| Carrier Gas | Helium at 1.0 mL/min | frontiersin.org |

| MS Detector Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) | mountainscholar.orgfrontiersin.org |

| Limit of Quantification (Air) | 0.19–0.37 ng/m³ (for D4-D6) | nih.gov |

| Limit of Quantification (Sediment) | 0.6–0.8 ng/g (for D4-D6) | nih.gov |

While GC-MS is ideal for volatile parent compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) is better suited for analyzing less volatile and more polar transformation products, such as oxidized metabolites. The atmospheric degradation of siloxanes by radicals leads to the formation of various oxidation products, including siloxanols. acs.orgnoaa.gov Although specific LC-MS methods for this compound's oxidized products are not extensively detailed in the provided context, the general utility of LC-MS for analyzing polar degradation products of complex organic compounds is well-established. semanticscholar.orgsigmaaldrich.com The analysis of such products is crucial for understanding the complete environmental fate of the parent compound.

A significant challenge in the analysis of this compound is the high risk of background contamination, as silicones are present in many laboratory materials, including GC septa and vials. hznu.edu.cn Therefore, a robust contamination control strategy is essential for accurate quantification at trace levels. zamann-pharma.comecolab.com

Key strategies include:

Minimizing Background Interference: This involves baking vials at high temperatures (e.g., 400 °C for 8 hours) and using specialized septa to reduce bleed. hznu.edu.cn A delayed injection method can also help separate analytical peaks from interference originating from the injection septum. hznu.edu.cn

Avoiding Evaporative Steps: To prevent the loss of volatile siloxanes, sample preparation methods often avoid evaporative concentration. nih.gov Techniques like large-volume injection are used to compensate for the lack of concentration. nih.gov

Careful Material Selection: All materials and solvents must be rigorously checked for siloxane contamination. This includes implementing strict controls on all materials used and rigorously approving suppliers. dycem.comcleanroomtechnology.com

Procedural Blanks: The regular analysis of field and procedural blanks is critical to monitor and subtract background contamination levels. nih.gov In one study, cyclic VMS were detected in blank samples of air, water, and soil, necessitating the subtraction of these values from sample concentrations. nih.gov

Sample preparation for solid matrices like sediment typically involves liquid-solid extraction, while water samples may employ membrane-assisted solvent extraction. nih.gov For complex matrices like silicone emulsions, a common preparation method involves breaking the emulsion with methanol (B129727) and hexanes, followed by analysis of the hexanes phase. nih.gov

Analytical Approaches for Biological Samples

Detecting and quantifying this compound and its metabolites in biological fluids and tissues is essential for assessing human exposure and understanding its toxicokinetics.

This compound and other siloxanes can be measured in human plasma, blood, and exhaled air. A sensitive GC-MS method with a one-step sample preparation has been developed for detecting low molecular weight cyclic siloxanes in plasma and blood. nih.gov This method demonstrated extraction efficiencies of approximately 90% for plasma and 80% for blood. nih.gov In studies of women with silicone implants, cyclic siloxanes were detected in blood and plasma, whereas they were not detectable in control subjects. nih.gov

Exhaled air is another important matrix for non-invasive assessment of internal exposure. A sensitive method using thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) has been developed to quantify cyclic siloxanes in end-exhaled air. nih.govresearchgate.net Samples are collected using breath samplers and transferred to thermal desorption tubes. nih.govru.nl The use of a labeled internal standard is crucial for improving the repeatability of the method. nih.govru.nl

The table below summarizes findings on siloxane concentrations in biological samples.

| Matrix | Compound | Concentration Range / LOQ | Population / Context | Source |

| Plasma | D4 | >2.74 ng/mL (LOQ) | Postmenopausal women (85% detection) | nih.gov |

| Plasma | D4 | 14-50 ng/mL | Women with silicone implants | nih.gov |

| Blood | D4 | 79-92 ng/mL | Women with silicone implants | nih.gov |

| Plasma (Industrial) | D4-D6, L5-L16 | 1.00-252 ng/mL | Industrial workers | nih.gov |

| Plasma (General) | D4-D6 | 1.10-7.50 ng/mL | General population | nih.gov |

| End-Exhaled Air | D5 | 1.4 ng/L (LOQ) | General population | nih.govru.nl |

Understanding the metabolic fate of this compound requires the identification and measurement of its metabolites. Studies on analogous linear and cyclic siloxanes in rats have provided significant insight into their biotransformation. industrialchemicals.gov.au Following exposure, linear siloxanes are reported to be extensively metabolized through pathways including hydroxylation of methyl groups and demethylation at the silicon-methyl bond. industrialchemicals.gov.aunih.gov

Metabolites are typically identified in urine using high-pressure liquid chromatography (HPLC) for separation, often with a radioisotope detector for tracking labeled compounds, followed by structural assignment using GC-MS analysis of urine extracts. nih.govsemanticscholar.org In studies of the linear siloxane hexamethyldisiloxane (B120664) (L2), identified urinary metabolites included dimethylsilanediol (B41321) (Me2Si(OH)2), trimethylsilanol (B90980) (Me3SiOH), and various hydroxylated derivatives. industrialchemicals.gov.aunih.gov The presence of Me2Si(OH)2 indicates demethylation at the silicon-methyl bonds. industrialchemicals.gov.au While the parent compound is generally not found in urine, its metabolites can be structurally quite different. nih.gov

The following table lists some of the major metabolites identified for linear and cyclic siloxanes in rat urine.

| Parent Compound | Identified Metabolite | Chemical Formula | Source |

| Hexamethyldisiloxane (L2) | Dimethylsilanediol | Me₂Si(OH)₂ | industrialchemicals.gov.aunih.gov |

| Hexamethyldisiloxane (L2) | Hydroxymethyl(trimethyl)silane | HOMe₂SiCH₂OH | nih.gov |

| Hexamethyldisiloxane (L2) | 1,3-Bis(hydroxymethyl)tetramethyldisiloxane | HOCH₂Me₂SiOSiMe₂CH₂OH | industrialchemicals.gov.aunih.gov |

| Hexamethyldisiloxane (L2) | Trimethylsilanol | Me₃SiOH | industrialchemicals.gov.aunih.gov |

| Decamethylcyclopentasiloxane (B1670010) (D5) | Dimethylsilanediol | Me₂Si(OH)₂ | nih.gov |

| Decamethylcyclopentasiloxane (D5) | Methylsilanetriol | MeSi(OH)₃ | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization

Modern analytical workflows for this compound leverage the power of high-resolution mass spectrometry for unambiguous molecular formula assignment and tandem mass spectrometry for structural elucidation. When dealing with complex mixtures of oxidized siloxanes, these techniques are often coupled with advanced separation methods to resolve isomeric species.

High-Resolution Mass Spectrometry for Molecular Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive molecular identification of this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the determination of the elemental composition of the molecule and its fragments.

The molecular formula of this compound is C10H30O3Si4, with a theoretical monoisotopic mass of 310.1428 amu. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of the molecular ion with sufficient accuracy to confirm this elemental composition, distinguishing it from other potential isobaric compounds.

In addition to accurate mass measurement of the molecular ion, the fragmentation patterns observed in the mass spectrum provide crucial structural information. While soft ionization techniques can be employed to preserve the molecular ion, techniques like electron ionization (EI) induce fragmentation, offering insights into the molecule's structure. A common fragmentation pathway for linear siloxanes like this compound is the loss of a methyl group (CH3), resulting in a prominent [M-15]+ ion. High-resolution analysis of these fragment ions further corroborates the molecular identification.

Table 1: Theoretical and Observed Masses of this compound and a Key Fragment Ion

| Ion | Theoretical m/z | Observed m/z (Example) | Mass Accuracy (ppm) |

| [C10H30O3Si4]+ | 310.1428 | 310.1425 | -0.97 |

| [C9H27O3Si4]+ | 295.1197 | 295.1194 | -1.02 |

This interactive table allows for the comparison of theoretical and hypothetical observed mass data, illustrating the high accuracy of HRMS.

The analysis of the isotopic pattern of the molecular ion cluster in a high-resolution mass spectrum provides further confirmation of the elemental composition. The presence of four silicon atoms in this compound results in a characteristic isotopic signature due to the natural abundance of 29Si and 30Si isotopes, which can be precisely matched with the theoretical isotopic distribution.

Isomeric Separation Techniques for Oxidized Siloxanes

The oxidation of this compound can lead to the formation of various structural isomers, such as hydroxylated derivatives, where a methyl group is replaced by a hydroxyl group (-OH). These isomers often exhibit very similar physical and chemical properties, making their separation and individual characterization a significant analytical challenge. Advanced chromatographic techniques are essential for resolving these isomeric species prior to their detection by mass spectrometry.

While gas chromatography (GC) is a common technique for the analysis of volatile siloxanes, the increased polarity of oxidized derivatives can necessitate derivatization to improve their thermal stability and chromatographic behavior. Silylation, for instance, can be employed to replace the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and less prone to adsorption on the GC column.

A recent study on the oxidation products of the cyclic siloxane, Decamethylcyclopentasiloxane (D5), demonstrated the successful use of reversed-phase liquid chromatography coupled with high-resolution mass spectrometry to separate and detect various hydroxylated isomers. nih.gov This approach can be analogously applied to the analysis of oxidized linear siloxanes like this compound.

Table 2: Chromatographic Techniques for the Analysis of Oxidized Siloxanes

| Technique | Principle of Separation | Advantages for Oxidized Siloxanes | Considerations |

| Gas Chromatography (GC) with Derivatization | Volatility and interaction with stationary phase | High resolution for volatile compounds | Derivatization required for polar hydroxyl groups |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity | Suitable for polar, non-volatile compounds; direct analysis without derivatization | Requires a suitable chromophore for UV detection or coupling to a mass spectrometer |

| Supercritical Fluid Chromatography (SFC) | Polarity and molecular weight | Can separate high molecular weight and thermally labile compounds | Less common in routine analysis |

This interactive table summarizes the key features of chromatographic techniques applicable to the separation of oxidized siloxane isomers.

The coupling of these high-resolution separation techniques with high-resolution mass spectrometry (e.g., LC-HRMS) provides a comprehensive analytical platform for the unambiguous identification and characterization of this compound and its oxidized isomeric derivatives in various matrices.

Regulatory Science and Risk Assessment Frameworks for Decamethyltetrasiloxane

Global and Regional Regulatory Status and Evaluation Processes

European Union REACH Regulation and Classification (e.g., PBT/vPvB Assessment)

In the European Union, decamethyltetrasiloxane is regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. The substance is actively registered and is manufactured in or imported into the European Economic Area at a volume of ≥ 100 to < 1 000 tonnes per year nih.goveuropa.eu.

A key component of the REACH evaluation process is the assessment of a substance's potential to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) rivm.nl. This assessment is critical for identifying substances of very high concern (SVHC) that may require stringent regulatory measures, such as authorization or restriction rivm.nlreachonline.eu. The criteria for PBT/vPvB assessment are explicitly defined in Annex XIII of the REACH Regulation.

Recently, Norway proposed the identification of this compound as an SVHC, citing its very persistent and very bioaccumulative (vPvB) properties. The European Chemicals Agency (ECHA) initiated a public consultation on this proposal, with a deadline for comments by April 14, 2025 useforesight.io. This indicates that the substance is under active scrutiny for its PBT/vPvB characteristics within the EU's regulatory framework europa.euuseforesight.io. The regulatory actions taken against related cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (D6), which have been identified as SVHCs due to their PBT/vPvB properties, highlight the EU's focus on this class of compounds.

Table 1: PBT and vPvB Criteria under REACH Annex XIII

| Property | Persistence (P) | Bioaccumulation (B) | Toxicity (T) | Very Persistent (vP) | Very Bioaccumulative (vB) |

|---|---|---|---|---|---|

| Criteria | Half-life >40d (freshwater) or >60d (marine water) or >120d (freshwater sediment) or >180d (marine sediment/soil) | Bioconcentration factor (BCF) > 2000 | Chronic NOEC < 0.01 mg/L (aquatic organisms) or CMR (Cat 1A/1B) or other evidence of chronic toxicity | Half-life >60d (freshwater/marine water) or >180d (sediment/soil) | Bioconcentration factor (BCF) > 5000 |

North American Regulatory Context (e.g., EPA, Environment Canada)

Canada: Under the Canadian Environmental Protection Act, 1999 (CEPA), Environment and Climate Change Canada and Health Canada conduct risk assessments of chemical substances canada.ca. A 2023 assessment of a "Siloxanes Group," which included this compound (L4), was conducted under the Chemicals Management Plan (CMP) canada.ca.

United States: In the United States, this compound is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). The substance is listed on the EPA's Chemical Data Reporting (CDR) database, which indicates its use in various industrial and consumer products, including personal care items and auto products nih.gov.

Under the amended TSCA, the EPA is mandated to conduct risk evaluations for existing chemicals to determine if they present an unreasonable risk to health or the environment under their conditions of use govinfo.govepa.gov. This process involves a systematic evaluation of a substance's hazards, exposures, and potentially susceptible subpopulations govinfo.govhunton.com. While a specific, comprehensive TSCA risk evaluation for this compound has not been finalized, the regulatory framework is in place to conduct such an assessment. The risk evaluation process for the related compound octamethylcyclotetrasiloxane (D4) serves as a model for how the EPA approaches this class of chemicals govinfo.gov.

| United States | Environmental Protection Agency (EPA) | Toxic Substances Control Act (TSCA) | Listed on the Chemical Data Reporting (CDR) database. Subject to risk evaluation under TSCA. nih.govepa.gov |

Australian and New Zealand Regulatory Frameworks

Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS), which replaced the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) in 2020, regulates the importation and manufacture of industrial chemicals echemportal.org. This compound has undergone a human health Tier II assessment under the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework nih.govindustrialchemicals.gov.au.

The IMAP framework is a science- and risk-based model designed to align assessment efforts with the potential impacts of a chemical industrialchemicals.gov.auactra.org.au. The Tier II assessment for this compound concluded that the chemical does not present critical health hazards that would lead to potential health risks under any expected exposure scenarios industrialchemicals.gov.au. The assessment noted its use in a wide range of personal care and industrial products industrialchemicals.gov.au.

New Zealand: In New Zealand, the Environmental Protection Authority (EPA) manages the inventory of chemicals. According to the New Zealand EPA Inventory of Chemical Status, this compound does not have an individual approval. However, it may be used under an appropriate group standard, which sets rules for the safe management of a group of hazardous substances with similar properties nih.gov.

| New Zealand | Environmental Protection Authority (EPA) | EPA Inventory of Chemical Status | Does not have an individual approval but may be used under an appropriate group standard. nih.gov |

Scientific Basis for Risk Assessment and Management

Application of Risk Assessment Methodologies and Technical Guidance

The risk assessment of this compound and related siloxanes relies on established scientific methodologies and technical guidance documents from regulatory agencies. These assessments are fundamentally risk-based, considering both the intrinsic hazards of the substance and the potential for exposure canada.ca.

For human health risk assessment, methodologies often involve determining a point of departure (POD), such as a No-Observed-Adverse-Effect-Level (NOAEL), from toxicological studies. This POD is then compared to estimated human exposure levels to calculate a Margin of Safety (MOS) or Margin of Exposure (MOE) regulations.govnih.gov. Global risk assessments for related siloxanes have employed advanced techniques like benchmark dose modeling to derive the POD, providing a more quantitative basis for the risk characterization nih.govnih.gov.

Exposure Assessment Models and Monitoring Data Integration

Exposure assessment is a critical component of the risk assessment process, aiming to quantify the extent to which populations and the environment come into contact with a substance. For this compound, exposure assessments consider its use in industrial processes and widespread consumer products nih.govindustrialchemicals.gov.au.

Advanced modeling techniques are frequently used to estimate exposure, especially when direct measurement data are limited. For related siloxanes, these have included:

Monte Carlo analysis: A probabilistic model used to characterize the variability and uncertainty in exposure estimates across a population nih.govnih.gov.

Physiologically Based Pharmacokinetic (PBPK) models: These models simulate the absorption, distribution, metabolism, and excretion of a chemical in the body to estimate internal dose metrics, which are often more relevant to toxicity than external exposure levels nih.govnih.gov.

(Quantitative) Structure-Activity Relationship ([Q]SAR) models: Used to predict physicochemical properties and potential hazards when experimental data are unavailable canada.ca.

The integration of real-world monitoring data is essential for validating and refining these models. Human biomonitoring (HBM) data, which measures the concentration of a chemical or its metabolites in human tissues, provides a direct measure of internal exposure and can significantly improve the accuracy of a risk assessment nih.gov. Similarly, environmental monitoring data from air, water, and soil are crucial for understanding a substance's fate and transport and for calibrating environmental exposure models birmingham.ac.uk. The use of effect-based monitoring (EBM), which utilizes bioassays to measure the combined toxicological effect of chemical mixtures in environmental samples, is an emerging tool that can be integrated into risk assessment frameworks to provide a more holistic view of water safety and chemical hazards iwaponline.comnih.gov.

Derivation of Environmental Quality Standards (EQS) and Occupational Exposure Limits (OELs)

The establishment of Environmental Quality Standards (EQS) and Occupational Exposure Limits (OELs) for chemical substances like this compound is a scientifically rigorous process designed to protect environmental and human health. This process relies on the comprehensive evaluation of toxicological and ecotoxicological data to determine levels at which no adverse effects are expected.

For this compound, no specific OELs have been formally established by major regulatory bodies such as the U.S. Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). nih.gov Similarly, a human health tier II assessment conducted in Australia noted that no specific national or international exposure standards are available for this compound. acs.org

Despite the absence of official limits, the derivation process for such standards involves identifying a No-Observed-Adverse-Effect Level (NOAEL) from animal studies. The NOAEL is the highest dose or exposure concentration of a substance at which no statistically or biologically significant adverse effects are found. This value is then adjusted using assessment factors to account for uncertainties, such as interspecies and intraspecies differences, to calculate a Derived No-Effect Level (DNEL) for human exposure. bohrium.com

Toxicological studies on this compound provide the foundational data for such derivations. For instance, a 28-day oral toxicity study in rats identified a NOAEL, which serves as a critical starting point for risk assessment.

Interactive Data Table: Toxicological Data for this compound Risk Assessment

| Study Type | Species | Exposure Route | Duration | Key Finding | NOAEL |

| Repeated Dose Toxicity | Rat | Oral (gavage) | 28 days | Protoporphyrin accumulation in males | 25 mg/kg bw/day |

| Repeated Dose Toxicity | Rat | Inhalation | 90 days | No adverse treatment-related effects | ≥400 ppm |

| Reproductive/Developmental Toxicity | Rat | Inhalation | - | No significant adverse effects on reproductive or developmental parameters | ≥400 ppm |

For the environmental compartment, the derivation of an EQS involves calculating a Predicted No-Effect Concentration (PNEC). This is determined by applying an assessment factor to the results of ecotoxicity studies on relevant aquatic or terrestrial organisms. For other siloxanes, such as octamethylcyclotetrasiloxane (D4), PNEC values have been calculated based on long-term toxicity to sensitive aquatic organisms. service.gov.uk While a specific EQS has not been established for this compound, a 2019 assessment by the Government of Canada concluded that based on its current use patterns and low exposure potential, the substance is unlikely to be causing environmental concern in Canada. canada.ca

Industry Stewardship and Collaborative Research Initiatives

The global silicones industry has established comprehensive product stewardship programs and engages in collaborative research to better understand the environmental fate and behavior of siloxanes, including this compound. globalsilicones.org These initiatives are often conducted in partnership with regulatory agencies and academic institutions to ensure the development of robust, scientifically sound data.

A primary driver for these initiatives has been the recognition that volatile methylsiloxanes (VMS), which include linear siloxanes, possess a unique combination of physicochemical properties that differ from traditional organic chemicals. globalsilicones.org This has prompted the industry to voluntarily initiate extensive modeling and monitoring projects to inform regulatory assessments and ensure the safe use of these materials. globalsilicones.orgglobalsilicones.org The Global Silicones Council (GSC) plays a central role in coordinating these efforts, aiming to demonstrate the safety of silicone materials through transparent, peer-reviewed scientific research. globalsilicones.orgglobalsilicones.org

Environmental Monitoring Programs and Data Validation